molecular formula C8H5N3O B1472888 3-Methoxypyridine-2,6-dicarbonitrile CAS No. 1795466-51-1

3-Methoxypyridine-2,6-dicarbonitrile

Cat. No. B1472888
M. Wt: 159.14 g/mol
InChI Key: DSHWLIUUIMDUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypyridine-2,6-dicarbonitrile is a chemical compound with the CAS Number: 1795466-51-1 . It has a molecular weight of 159.15 . The IUPAC name for this compound is 3-methoxypyridine-2,6-dicarbonitrile .


Molecular Structure Analysis

The InChI code for 3-Methoxypyridine-2,6-dicarbonitrile is 1S/C8H5N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methoxypyridine-2,6-dicarbonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

One of the applications of pyridine derivatives, including compounds structurally related to 3-methoxypyridine-2,6-dicarbonitrile, is in the corrosion inhibition of metals. For instance, pyridine derivatives have been studied for their effectiveness in protecting mild steel in acidic environments. These studies typically involve experimental techniques such as gravimetric analysis, electrochemical impedance spectroscopy, and potentiodynamic polarization, alongside quantum chemical studies to elucidate the mechanisms of action (Ansari, Quraishi, & Singh, 2015). Such research underscores the potential of these compounds in industrial applications where corrosion resistance is critical.

Organic Synthesis

Compounds like 3-methoxypyridine-2,6-dicarbonitrile also play a crucial role in the field of organic chemistry, serving as key intermediates in the synthesis of complex organic molecules. For example, the synthesis of 2-methoxypyridine-3-carbonitriles has been achieved through condensation reactions involving propanedinitrile and various enals or enones, demonstrating the versatility of these compounds in facilitating the construction of heterocyclic structures (Victory, Borrell, & Vidal‐Ferran, 1993). Such synthetic routes are vital for the development of pharmaceuticals and other biologically active molecules.

Safety And Hazards

The safety information for 3-Methoxypyridine-2,6-dicarbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxypyridine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWLIUUIMDUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-2,6-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypyridine-2,6-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxypyridine-2,6-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxypyridine-2,6-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxypyridine-2,6-dicarbonitrile
Reactant of Route 5
3-Methoxypyridine-2,6-dicarbonitrile
Reactant of Route 6
3-Methoxypyridine-2,6-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.